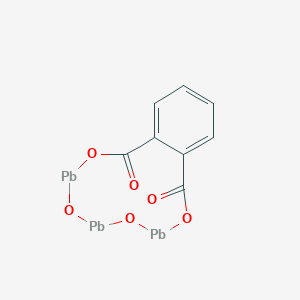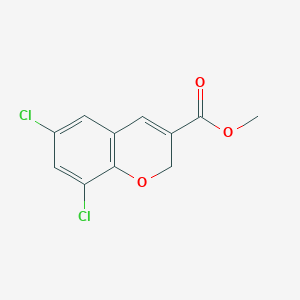
2,2-Difluoro-1,3-benzodioxole
Vue d'ensemble
Description
2,2-Difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4F2O2. It is a difluoromethylated building block used in the synthesis of various benzodioxole-containing pharmaceutical active compounds. This compound is particularly notable for its stability, which is enhanced by the presence of fluorine atoms that mitigate against metabolism by humans and microbes .
Applications De Recherche Scientifique
2,2-Difluoro-1,3-benzodioxole is used extensively in scientific research due to its stability and reactivity. Its applications include:
Chemistry: As a building block for synthesizing various benzodioxole-containing compounds.
Biology: Studying the biodegradation and defluorination mechanisms by microbes like Pseudomonas putida.
Medicine: Used in the synthesis of pharmaceutical compounds, including potential anticancer therapeutics.
Industry: Employed in the production of agricultural chemicals and other industrial products.
Mécanisme D'action
Target of Action
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is particularly used for the preparation of products for agricultural chemistry and the synthesis of pharmaceutical products
Mode of Action
The mode of action of this compound involves its interaction with the enzyme toluene dioxygenase. Pseudomonas putida F1, a bacterium, catalyzes the defluorination of this compound at an initial rate of 2,100 nmol/h per mg cellular protein . This interaction results in the oxidation of this compound to DFBD-4,5-dihydrodiol .
Biochemical Pathways
The biochemical pathway of this compound involves several steps. The dihydrodiol could be oxidized to 4,5-dihydroxy-DFBD via the dihydrodiol dehydrogenase from P. putida F1 . The dihydrodiol dehydrates with acid to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD . All these metabolites retain the difluoromethylene group .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1303 g/mL at 25 °C .
Result of Action
The major route of DFBD-4,5-dihydrodiol decomposition produces fluoride and 1,2,3-trihydroxybenzene, or pyrogallol . This is shown to be the source of the dark colors in the medium . A mechanism for DFBD-4,5-dihydrodiol transformation to two fluoride ions and pyrogallol is proposed .
Analyse Biochimique
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole has been found to interact with certain enzymes in biochemical reactions. For instance, Pseudomonas putida F1, a bacterium, has been shown to catalyze the defluorination of this compound . This process involves the enzyme toluene dioxygenase . The nature of these interactions involves the oxidation of this compound to this compound-4,5-dihydrodiol .
Cellular Effects
It has been observed that Pseudomonas putida F1 can metabolize this compound, suggesting that it may have an impact on cellular metabolism in this bacterium .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by the enzyme toluene dioxygenase to form this compound-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
Temporal Effects in Laboratory Settings
It has been noted that defluorination rates of this compound by Pseudomonas putida F1 decline after several hours .
Metabolic Pathways
The metabolic pathway of this compound involves its oxidation by toluene dioxygenase to form this compound-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1,3-benzodioxole can be synthesized by reacting 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . Another method involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The isolation of the compound is carried out using processes such as extraction, distillation, filtration, decantation, washing, and drying .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Toluene dioxygenase can oxidize this compound to form 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole.
Reduction: The compound can be reduced using common reducing agents under controlled conditions.
Substitution: Halogen exchange reactions can be performed using reagents like potassium fluoride.
Major Products: The major products formed from these reactions include 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole and other hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
- 2,2-Dichloro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness: this compound is unique due to its difluoromethylated structure, which imparts significant stability and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .
Propriétés
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?
A1: this compound exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []
Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?
A2: The inherent reactivity of this compound, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.
Q3: What are the potential applications of this compound derivatives in organic synthesis?
A3: The unique reactivity of this compound has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of this compound derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.
Q4: Can you elaborate on the use of this compound in the synthesis of chiral ligands for asymmetric catalysis?
A4: this compound serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.
Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?
A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.
Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?
A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.
Q7: Is there evidence of microbial degradation of compounds containing the this compound moiety?
A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade this compound (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.
Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?
A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.
Q9: Can you describe the synthesis and application of 4-(this compound-4-yl)pyrrole-3-nitrile?
A9: 4-(this compound-4-yl)pyrrole-3-nitrile is another important building block accessible from this compound. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []
Q10: What is the significance of the crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile?
A10: The crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar this compound ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B44307.png)





![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)



![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
